molecular formula C23H45N3O5 B608066 IHVR-19029 CAS No. 1447464-73-4

IHVR-19029

カタログ番号: B608066
CAS番号: 1447464-73-4
分子量: 443.6 g/mol
InChIキー: GFBNIASMQRMEDU-PLACYPQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IHVR-19029は、小胞体α-グルコシダーゼIおよびIIの強力な阻害剤です。これらの酵素は、カルネキシン仲介フォールディング経路を利用するウイルス性糖化エンベロープタンパク質の成熟に不可欠です。 これらの酵素を阻害することにより、this compoundは、デング熱ウイルス、エボラウイルス、リフトバレー熱ウイルスなどのいくつかの出血熱ウイルス の複製を効果的に阻害します。

準備方法

IHVR-19029の合成は、イミノ糖コア構造の調製から始まるいくつかのステップを含みます。合成経路には、一般的に以下のステップが含まれます。

化学反応の分析

IHVR-19029は、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、一般的に官能基が修飾されたthis compoundの誘導体です。

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

生物活性

IHVR-19029 is a compound classified as an iminosugar and specifically acts as an inhibitor of endoplasmic reticulum (ER) α-glucosidases. This compound has garnered attention due to its antiviral properties, particularly against various hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Zika virus (ZIKV). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound inhibits the replication of viruses by targeting ER α-glucosidases, which are crucial for the proper folding of glycoproteins within the ER. By inhibiting these enzymes, this compound disrupts the viral life cycle, leading to reduced viral replication. Studies have shown that while complete inhibition of ER α-glucosidases can lead to only partial suppression of viral replication, combining this compound with other antiviral agents can enhance its efficacy significantly .

In Vitro Studies

Research has demonstrated that this compound exhibits broad-spectrum antiviral activity in vitro against several viruses:

  • Dengue Virus (DENV) : Inhibition of DENV replication was noted in human hepatoma-derived cell lines, with reductions in viral titers observed.
  • Ebola Virus (EBOV) : this compound showed significant antiviral activity against EBOV in cultured cells.
  • Zika Virus (ZIKV) : A reduction in ZIKV RNA production was reported following treatment with this compound, indicating its potential effectiveness against this emerging virus .

Table 1: In Vitro Antiviral Efficacy of this compound

VirusCell LineViral Titer ReductionReference
DengueHuh7.51–2 logs
EbolaVeroSignificant
ZikaVeroDecreased RNA levels

In Vivo Studies

In vivo studies have further established the efficacy of this compound. Notably, in mouse models infected with EBOV and DENV, treatment with this compound resulted in increased survival rates when combined with favipiravir (T-705), another antiviral agent. This combination therapy demonstrated a synergistic effect, enhancing overall antiviral potency .

Table 2: In Vivo Efficacy Against Hemorrhagic Fever Viruses

VirusTreatmentSurvival Rate IncreaseReference
EbolaThis compound + T-705Significant
DengueThis compoundPartial protection

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-tolerated in animal models. It has been administered via various routes, including intraperitoneal and intravenous injections. Blood and tissue samples collected post-administration showed that the compound reaches effective concentrations relatively quickly, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Table 3: Pharmacokinetic Parameters of this compound

Administration RouteDose (mg/kg)Time Points (hrs)Peak Concentration Observed
Intraperitoneal750.17, 0.5, 1, 2High
Intravenous750.17, 0.5, 1, 2High

Case Studies and Clinical Implications

The research surrounding this compound highlights its potential as a therapeutic agent against viral hemorrhagic fevers. For instance, a study demonstrated that mice treated with sub-optimal doses of this compound combined with T-705 had significantly improved survival rates compared to those treated with either drug alone . This finding supports the concept of combination therapy as a viable strategy for enhancing antiviral efficacy.

特性

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNIASMQRMEDU-PLACYPQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022546
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447464-73-4
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。